1,2-Dibromo-2,4-dicyanobutane

Descripción

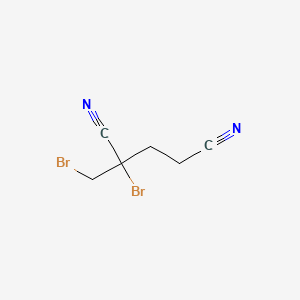

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-2-(bromomethyl)pentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-4-6(8,5-10)2-1-3-9/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVLDKHFGIVEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CBr)(C#N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024944 | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals with a pungent odor. Insoluble in water. Used as a preservative in latex paint, adhesives, etc., Crystals with a pungent odor; [CAMEO], WHITE CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °C | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in chloroform, ethyl acetate. Soluble in methanol, ethanol, ether., Very soluble in acetone, benzene, dimethylformamide, In water, 0.212 g/100 mL /SRC: 2.12X10+3 mg/L/, Solubility in water: none | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.970 g/mL at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00025 [mmHg], 6.7E-3 Pascal /SRC: 5.025X10-5 mm Hg/ at 25 °C | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Data in industry submissions indicate that Methyldibromo Glutaronitrile is used in cosmetic products as a 98.5% pure substance. Impurities found are as follows: water 1.5% (maximum); bromide 0.1% (maximum); total organic impurities 100 ppm (maximum); and iron 5 ppm (maximum). | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-white granular solid, Crystals from ethanol | |

CAS No. |

35691-65-7 | |

| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromothalonil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromothalonil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentanedinitrile, 2-bromo-2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-(bromomethyl)pentanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDIBROMO GLUTARONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX089CPS05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52 °C, 51-52 °C | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyldibromo Glutaronitrile (MDBGN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyldibromo glutaronitrile (MDBGN), a widely used biocide and preservative. This document details the primary synthesis pathway, including experimental protocols, reaction conditions, and safety considerations. Additionally, it outlines the synthesis of the key precursor, 2-methyleneglutaronitrile.

Introduction

Methyldibromo glutaronitrile (MDBGN), chemically known as 2-bromo-2-(bromomethyl)pentanedinitrile, is a broad-spectrum antimicrobial agent effective against bacteria, yeasts, and molds.[1] It has historically been used as a preservative in a variety of products, including cosmetics, toiletries, and industrial applications such as in cutting oils, glues, and adhesives.[1][2] The synthesis of MDBGN primarily involves the bromination of 2-methyleneglutaronitrile.

Synthesis of the Precursor: 2-Methyleneglutaronitrile

The key starting material for the synthesis of MDBGN is 2-methyleneglutaronitrile. This precursor is synthesized via the dimerization of acrylonitrile.[3][4]

Reaction Pathway

Acrylonitrile undergoes a head-to-tail dimerization catalyzed by a phosphine catalyst, typically tricyclohexylphosphine, to yield 2-methyleneglutaronitrile.[3]

Experimental Protocol

A method for the synthesis of 2-methyleneglutaronitrile involves the catalytic dimerization of acrylonitrile.[3] Tricyclohexylphosphine is used as a catalyst at a concentration of 0.1-5.0 wt% relative to the acrylonitrile.[3] The reaction is carried out at a temperature of 50-90 °C with an initial acrylonitrile concentration of 3.0-15.2 mol/L.[3] The resulting 2-methyleneglutaronitrile can be purified by distillation.[3]

Tabulated Data: Synthesis of 2-Methyleneglutaronitrile

| Parameter | Value | Reference |

| Reactant | Acrylonitrile | [3] |

| Catalyst | Tricyclohexylphosphine | [3] |

| Catalyst Loading | 0.1-5.0 wt% | [3] |

| Reaction Temperature | 50-90 °C | [3] |

| Initial Acrylonitrile Concentration | 3.0-15.2 mol/L | [3] |

| Purification | Distillation | [3] |

Core Synthesis of Methyldibromo Glutaronitrile (MDBGN)

The primary industrial synthesis of MDBGN is achieved through the reaction of 2-methyleneglutaronitrile with bromine. Two detailed protocols are provided below, based on a patented method.

Synthesis Pathway Diagram

Caption: Synthesis pathway of MDBGN from Acrylonitrile.

Experimental Protocols

Two methods for the synthesis of MDBGN are detailed below, utilizing either water or carbon tetrachloride as the reaction solvent.

This protocol describes the synthesis of MDBGN in a water-based medium.

Experimental Workflow Diagram:

Caption: Workflow for the aqueous synthesis of MDBGN.

Methodology:

-

A 1000 ml round-bottomed glass flask is equipped with a motor-driven paddle stirrer, a water-cooled reflux condenser, and a bromine addition tube extending beneath the surface of the liquid.

-

The flask is charged with 213 g of 97% a-methyleneglutaronitrile and 250 ml of water.

-

The immiscible mixture is agitated and heated to reflux.

-

311 g of bromine is added to the refluxing, stirring reaction mixture over a period of 2.5 hours.

-

After the addition is complete, the reaction mixture is cooled to room temperature, and stirring is discontinued.

-

The lower layer, which is the crude MDBGN product, is separated.

-

The crude product is washed first with a 5% sodium bisulfite solution and then with water.

-

The washed product is then dried under vacuum.

This protocol outlines the synthesis of MDBGN using carbon tetrachloride as the solvent.

Methodology:

-

The reaction is carried out in a similar apparatus as described in Protocol 1.

-

The flask is charged with 213 g of 97% a-methyleneglutaronitrile and 250 ml of carbon tetrachloride.

-

The mixture is heated to reflux with agitation.

-

311 g of bromine is added to the refluxing solution over a period of 2.5 hours.

-

After the addition is complete, the reaction mixture is cooled to room temperature.

-

The cooled reaction mixture is washed with a 5% sodium bisulfite solution, followed by water.

-

The carbon tetrachloride is then removed by distillation under reduced pressure.

Tabulated Data: MDBGN Synthesis Conditions

| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Carbon Tetrachloride) | Reference |

| Starting Material | 213 g of 97% a-methyleneglutaronitrile | 213 g of 97% a-methyleneglutaronitrile | |

| Bromine | 311 g | 311 g | |

| Solvent | 250 ml Water | 250 ml Carbon Tetrachloride | |

| Reaction Temperature | Reflux | Reflux | |

| Reaction Time | 2.5 hours (addition) | 2.5 hours (addition) | |

| Work-up | Separation, washing, vacuum drying | Washing, distillation of solvent | |

| Purity (Commercial) | >98.0% (GC) | >98.0% (GC) |

Characterization

The synthesized MDBGN can be characterized using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for both identification and quantification.

GC-MS Analysis

For GC-MS analysis, the sample can be diluted in methanol. The mass spectrometer can be operated in electron ionization (EI) mode. For selective ion monitoring (SIM), the following ions can be used for MDBGN: m/z 106, 66, and 52.

Safety and Handling

Both the reactants and the final product of this synthesis require careful handling due to their hazardous nature.

Reactant Safety: Bromine

Bromine is a highly corrosive and toxic substance. It can cause severe skin burns and eye damage, and is fatal if inhaled.[5]

-

Handling: Always work with bromine in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (fluorinated rubber is recommended), chemical splash goggles, a face shield, and a lab coat.[6]

-

Storage: Store bromine in a cool, dry, well-ventilated area, away from incompatible materials such as combustible materials, reducing agents, and metals.[6][7] Keep the container tightly closed.[6]

-

Spills: In case of a small spill, trained personnel can clean it up using appropriate PPE. For large spills, evacuate the area and seek assistance from emergency services.[7]

Product Safety: Methyldibromo Glutaronitrile (MDBGN)

MDBGN is a skin sensitizer and can cause allergic contact dermatitis.[8] It is also harmful if swallowed and fatal if inhaled.

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and avoid breathing dust. Standard PPE, including gloves, safety glasses, and a lab coat, should be worn.

-

Toxicity: MDBGN has been shown to be a sensitizing agent in animal studies. Due to its potential to cause contact allergy in humans, its use in cosmetic products has been restricted in several regions.[9]

Tabulated Safety Information

| Substance | Hazard Classifications | Key Safety Precautions |

| Bromine | Oxidizer, Acute Toxicant (Inhalation), Corrosive | Work in a fume hood, wear appropriate PPE (gloves, goggles, face shield), store away from incompatible materials.[5][6] |

| Methyldibromo Glutaronitrile | Acute Toxicant (Oral, Inhalation), Skin Sensitizer | Avoid contact with skin and eyes, use in a well-ventilated area, wear standard PPE. |

This guide provides a foundational understanding of the synthesis of Methyldibromo glutaronitrile. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

- 1. researchgate.net [researchgate.net]

- 2. US3652642A - Continuous process for the preparation of 2-methylene glutaronitrile - Google Patents [patents.google.com]

- 3. CN103319368A - Synthesis method of 2-methylene glutaronitrile - Google Patents [patents.google.com]

- 4. 2-Methyleneglutaronitrile - Wikipedia [en.wikipedia.org]

- 5. carlroth.com [carlroth.com]

- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. dermnetnz.org [dermnetnz.org]

- 9. ec.europa.eu [ec.europa.eu]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Bromothalonil

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromothalonil (2-bromo-2-bromomethylglutaronitrile) is a broad-spectrum biocide with potent antimicrobial properties. Its primary mechanism of action is centered on its high reactivity towards nucleophilic sulfhydryl groups, which are abundant in microbial cells in the form of the tripeptide glutathione and as cysteine residues in essential enzymes. This reactivity leads to a multi-pronged attack on cellular physiology, primarily through the depletion of the intracellular glutathione pool and the direct inhibition of sulfhydryl-dependent enzymes. The consequential disruption of critical metabolic pathways, particularly glycolysis and cellular respiration, culminates in the cessation of microbial growth and cell death. This guide provides a detailed technical overview of these mechanisms, supported by experimental protocols and data representation to facilitate further research and development.

Core Mechanism of Action: Sulfhydryl Group Inactivation

The fungitoxicity of bromothalonil is predominantly attributed to its ability to act as an alkylating agent, reacting with intracellular thiols (sulfhydryl groups, -SH).[1] This non-specific, multi-site action is a key reason for the low probability of resistance development.[2] The core mechanism can be dissected into two interconnected processes: glutathione depletion and direct enzyme inhibition.

Glutathione Depletion

Glutathione (GSH) is a critical antioxidant and a key component of detoxification pathways in fungal cells.[3] The electrophilic nature of bromothalonil facilitates a rapid, non-enzymatic nucleophilic substitution reaction with the sulfhydryl group of glutathione.[4] This conjugation reaction effectively sequesters and depletes the intracellular pool of reduced glutathione. The depletion of GSH has several detrimental consequences for the fungal cell:

-

Increased Oxidative Stress: With diminished GSH levels, the cell's capacity to neutralize reactive oxygen species (ROS) is severely compromised, leading to oxidative damage to proteins, lipids, and nucleic acids.

-

Impaired Detoxification: Glutathione S-transferases (GSTs), which utilize GSH to detoxify xenobiotics, are rendered ineffective.[4]

Direct Inhibition of Sulfhydryl-Containing Enzymes

Beyond its reaction with glutathione, bromothalonil directly targets and inactivates essential enzymes that contain reactive cysteine residues in their active sites.[1] The bromoacetyl groups of bromothalonil form stable thioether bonds with the sulfhydryl groups of these enzymes, leading to irreversible inhibition.[5]

A primary target of this inhibition is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) , a crucial enzyme in the glycolytic pathway.[6] GAPDH contains a highly reactive cysteine residue in its active site that is essential for its catalytic activity.[7] Inhibition of GAPDH disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, effectively halting glycolysis and, consequently, ATP production.[8][9]

Other sulfhydryl-dependent enzymes involved in cellular respiration are also likely targets, contributing to the overall disruption of energy metabolism.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of Bromothalonil

This table summarizes the half-maximal inhibitory concentration (IC50) values of bromothalonil against various fungal pathogens. These values are crucial for determining the potency and spectrum of its antifungal activity.

| Fungal Species | IC50 (µg/mL) | 95% Confidence Interval | Reference |

| Botrytis cinerea | Data not available | Data not available | [To be determined] |

| Sclerotinia sclerotiorum | Data not available | Data not available | [To be determined] |

| Phytophthora infestans | Data not available | Data not available | [To be determined] |

| Aspergillus niger | Data not available | Data not available | [To be determined] |

| Candida albicans | Data not available | Data not available | [To be determined] |

Note: IC50 values for various fungicides against Botrytis cinerea and Sclerotinia sclerotiorum have been reported, but specific data for bromothalonil is not available in the cited literature.[10][11][12][13][14]

Table 2: Enzyme Inhibition Kinetics of Bromothalonil

This table is designed to present the inhibition constant (Ki) and the type of inhibition exerted by bromothalonil on key metabolic enzymes. This data is fundamental to understanding the specific molecular interactions at the core of its mechanism.

| Enzyme Target | Source Organism | Inhibition Constant (Ki) | Type of Inhibition | Reference |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Saccharomyces cerevisiae | Data not available | Irreversible / Covalent | [To be determined] |

| Glutathione S-Transferase (GST) | Aspergillus niger | Data not available | Data not available | [To be determined] |

Note: While the interaction is known to be covalent, the precise kinetic parameters for bromothalonil are not documented in the available search results.[7][15]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to elucidate and quantify the antimicrobial mechanism of action of bromothalonil.

Protocol for Determining Antifungal IC50

This protocol describes a broth microdilution method to determine the half-maximal inhibitory concentration (IC50) of bromothalonil against a target fungus.

Materials:

-

Target fungal strain (e.g., Botrytis cinerea)

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth, PDB)

-

Bromothalonil stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microplates

-

Microplate reader

-

Sterile pipette tips and reservoirs

Procedure:

-

Fungal Inoculum Preparation: Culture the fungal strain on a suitable agar medium. Prepare a spore suspension or mycelial fragment suspension in sterile water or saline. Adjust the concentration to a predefined value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

Serial Dilution of Bromothalonil: Prepare a series of twofold dilutions of the bromothalonil stock solution in the liquid culture medium directly in the 96-well plate. A typical concentration range to test would be from 100 µg/mL down to 0.1 µg/mL. Include a positive control (no bromothalonil) and a negative control (medium only).

-

Inoculation: Add the fungal inoculum to each well (except the negative control) to a final volume of 200 µL.

-

Incubation: Incubate the microplate at the optimal growth temperature for the fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours).

-

Growth Measurement: After incubation, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.

-

Data Analysis: Subtract the OD of the negative control from all other readings. Plot the percentage of growth inhibition versus the logarithm of the bromothalonil concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Protocol for GAPDH Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of GAPDH activity by bromothalonil.[16][17]

Materials:

-

Purified GAPDH enzyme or fungal cell lysate

-

GAPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Glyceraldehyde-3-phosphate (G3P) substrate

-

Nicotinamide adenine dinucleotide (NAD+)

-

Bromothalonil solution at various concentrations

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Sample Preparation: If using fungal cells, prepare a cell lysate by sonication or enzymatic digestion in ice-cold assay buffer. Centrifuge to remove cell debris and determine the protein concentration of the supernatant.[17]

-

Assay Setup: In a 96-well plate, add the assay buffer, NAD+, and the enzyme preparation (purified GAPDH or cell lysate).

-

Inhibitor Incubation: Add different concentrations of bromothalonil to the respective wells. Include a control with no inhibitor. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for the interaction between the inhibitor and the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate, G3P, to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the reduction of NAD+ to NADH.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of bromothalonil. Plot the percentage of GAPDH activity inhibition against the inhibitor concentration to determine the IC50 or Ki value.[18]

Protocol for Glutathione Depletion Assay

This protocol describes a colorimetric method to quantify the depletion of intracellular glutathione in fungal cells upon exposure to bromothalonil.

Materials:

-

Fungal cell culture

-

Bromothalonil solution

-

Deproteinization solution (e.g., 5% 5-sulfosalicylic acid)

-

Glutathione Assay Buffer

-

Glutathione Reductase

-

DTNB (Ellman's reagent)

-

NADPH

-

Reduced Glutathione (GSH) standards

-

96-well microplate and reader (415 nm)

Procedure:

-

Cell Treatment: Treat a fungal cell culture with a specific concentration of bromothalonil for a defined time period. Include an untreated control.

-

Cell Lysis and Deproteinization: Harvest the cells, wash with PBS, and lyse them. Add the deproteinization solution to precipitate proteins, then centrifuge to collect the supernatant which contains the small molecules, including GSH.

-

Assay Reaction: In a 96-well plate, add the sample supernatant or GSH standards. Add the reaction mixture containing glutathione reductase, DTNB, and NADPH.

-

Measurement: The reaction between GSH and DTNB, catalyzed by glutathione reductase in the presence of NADPH, produces a yellow-colored product (TNB). Measure the absorbance at 415 nm.

-

Quantification: Create a standard curve using the known concentrations of GSH. Calculate the GSH concentration in the samples based on the standard curve and normalize to the total protein content of the cell lysate. Compare the GSH levels in bromothalonil-treated cells to the untreated control to determine the extent of depletion.

Protocol for Measuring Mitochondrial Respiration

This protocol details the use of an extracellular flux analyzer to measure the effect of bromothalonil on fungal mitochondrial respiration by monitoring the oxygen consumption rate (OCR).[19][20][21]

Materials:

-

Fungal cells

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

Specific assay plates for the analyzer

-

Assay medium

-

Bromothalonil solution

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed fungal cells onto the assay plate and allow them to adhere and form a monolayer.

-

Inhibitor Treatment: Treat the cells with different concentrations of bromothalonil for a specified duration before the assay.

-

Assay Preparation: Replace the culture medium with the assay medium and incubate the plate in a CO2-free incubator.

-

OCR Measurement: Place the plate in the extracellular flux analyzer and measure the basal oxygen consumption rate.

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to assess different parameters of respiration:

-

Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.

-

Rotenone and Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

-

Data Analysis: The instrument's software calculates the OCR at different stages. Compare the basal respiration, ATP production, and maximal respiration between control and bromothalonil-treated cells to determine the impact on mitochondrial function.[22]

Visualization of Pathways and Workflows

Signaling Pathway Diagram

Caption: Core mechanism of bromothalonil antimicrobial action.

Experimental Workflow Diagram: GAPDH Inhibition Assay

Caption: Workflow for GAPDH inhibition assay.

Logical Relationship Diagram

Caption: Logical flow of bromothalonil's antimicrobial effect.

References

- 1. The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 8. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with Thiophanate-Methyl Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biopioneer.com.tw [biopioneer.com.tw]

- 17. sciencellonline.com [sciencellonline.com]

- 18. benchchem.com [benchchem.com]

- 19. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness | Springer Nature Experiments [experiments.springernature.com]

- 20. A Novel Method for Measuring Mitochondrial Respiratory Parameters in Wheat Paleae (Paleae Superior) Using the XF24 Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

Tektamer 38 physical and chemical characteristics

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Tektamer 38

This guide provides a detailed overview of the core physical and chemical characteristics of Tektamer 38, a broad-spectrum biocide. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in a structured format, outlining probable experimental methodologies, and illustrating key relationships through a logical diagram.

Active Ingredient and Chemical Identity

The active ingredient in Tektamer 38 is 1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile, more commonly known as 1,2-Dibromo-2,4-dicyanobutane.[1][2][3] Its chemical structure is characterized by a butane backbone with two bromine atoms and two cyano groups.

Synonyms: 2-Bromo-2-(bromomethyl)pentanedinitrile, Methyldibromoglutaronitrile, Bromothalonil.[3][4] CAS Number: 35691-65-7.[3][5]

Physical and Chemical Properties

The physical and chemical properties of Tektamer 38 are summarized in the table below. These characteristics are crucial for its application and formulation in various industrial and commercial products.

| Property | Value |

| Molecular Formula | C₆H₆Br₂N₂[5][6] |

| Molar Mass | 265.93 g/mol [5][6] |

| Appearance | White to off-white or pale yellow crystalline solid/powder.[4][6] |

| Odor | Pungent.[5] |

| Melting Point | 48-50°C (for 95% pure); 52.5-54.5°C (pure).[6] A melting point of 52°C is also reported.[5] |

| Boiling Point | 338.6 ± 42.0 °C (Predicted); 212 °C.[5][6] |

| Density | 1.9436 g/cm³ (rough estimate).[5][6] |

| Water Solubility | Insoluble.[5][6] |

| Solubility in Organic Solvents | Soluble in alcohol, benzene, and other general organic solvents.[6] |

| Vapor Pressure | 9.71E-05 mmHg at 25°C.[6] |

| Flash Point | 158.6°C.[5][6] |

| Stability | Stable to light, heat, and water.[6] Stable in storage for over 3 years.[5] |

| pH Range of Efficacy | 2.0 - 9.5.[5] |

Experimental Protocols

While the specific experimental protocols used by the manufacturer for Tektamer 38 are proprietary, the determination of its physical and chemical properties likely adheres to internationally recognized standards, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. These guidelines ensure data reliability and comparability.

Melting Point Determination: The melting point of a crystalline solid like Tektamer 38 is typically determined using the capillary method. A small, finely powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperatures at which melting begins and is complete are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Testing: To determine solubility, a specified amount of Tektamer 38 would be added to a standard volume of a solvent (e.g., water, ethanol, benzene) at a controlled temperature. The mixture is agitated, and the extent to which the solute dissolves is observed and quantified. For water solubility, a low result would classify it as insoluble.

Flash Point Measurement: The flash point is likely determined using a closed-cup method, which is suitable for solids and liquids that can form a flammable vapor. The sample is heated in a closed container, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Logical Relationships of Tektamer 38 Properties

The following diagram illustrates the relationships between the fundamental molecular and physical states of Tektamer 38 and how they influence its chemical behavior and application.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 3. search.library.brandeis.edu [search.library.brandeis.edu]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. scribd.com [scribd.com]

- 6. oecd.org [oecd.org]

An In-depth Technical Guide to 1,2-Dibromo-2,4-dicyanobutane: Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dibromo-2,4-dicyanobutane, a biocide widely used in various industrial applications. The document details its chemical structure, stereoisomerism, and a robust method for its synthesis. Key physicochemical properties and a summary of its biological mechanism of action are also presented. This guide is intended to be a valuable resource for professionals in research, development, and quality control who work with this compound.

Chemical Structure and Identification

This compound, systematically named 2-bromo-2-(bromomethyl)pentanedinitrile , is a halogenated nitrile with the molecular formula C₆H₆Br₂N₂.[1] It is a white to off-white crystalline solid with a mildly pungent odor.[1]

Key Identifiers:

| Identifier | Value |

| CAS Registry Number | 35691-65-7 |

| Molecular Formula | C₆H₆Br₂N₂ |

| IUPAC Name | 2-bromo-2-(bromomethyl)pentanedinitrile |

| Molecular Weight | 265.93 g/mol |

| Synonyms | Methyldibromoglutaronitrile, Tektamer 38, MDBGN |

Below is a diagram illustrating the structural formula of this compound.

Caption: Structural formula of this compound.

Isomerism

The molecular structure of this compound contains a single chiral center at the second carbon atom (C2). This carbon is bonded to four different groups: a bromomethyl group (-CH₂Br), a bromine atom (-Br), a cyanomethyl group (-CH₂CN), and a cyanoethyl group (-CH₂CH₂CN). The presence of this stereocenter gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers.

These enantiomers are designated as (R)-2-bromo-2-(bromomethyl)pentanedinitrile and (S)-2-bromo-2-(bromomethyl)pentanedinitrile. Commercially available this compound is typically a racemic mixture, containing equal amounts of both enantiomers.

The diagram below illustrates the enantiomers of this compound.

References

Methyldibromo glutaronitrile solubility in organic solvents

An In-depth Technical Guide to the Solubility of Methyldibromo Glutaronitrile in Organic Solvents

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of Methyldibromo glutaronitrile (MDBGN) in various organic solvents. While quantitative solubility data is scarce in publicly available literature, this document compiles existing qualitative information, presents a detailed experimental protocol for determining solubility, and offers a visual workflow to guide laboratory practices.

Physicochemical Properties

A foundational understanding of Methyldibromo glutaronitrile's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-2-(bromomethyl)pentanedinitrile | [1] |

| CAS Number | 35691-65-7 | [1] |

| Molecular Formula | C₆H₆Br₂N₂ | [1] |

| Molecular Weight | 265.93 g/mol | [2] |

| Appearance | Off-white to tan crystalline powder | [3][4] |

| Melting Point | 51.2-52.5 °C | [1][5] |

| Water Solubility | 0.212 g/100 mL (at 20°C) | [2][3] |

Qualitative Solubility Data

Based on available safety data sheets and chemical compendiums, the following table summarizes the qualitative solubility of MDBGN in a range of organic solvents.

| Organic Solvent | Qualitative Solubility | Source |

| Acetone | Very Soluble | [2][3] |

| Benzene | Very Soluble | [3][6] |

| Chloroform | Very Soluble | [2][6] |

| Dimethylformamide (DMF) | Very Soluble | [3][6] |

| Ethyl Acetate | Very Soluble | [2][3] |

| Methanol | Soluble | [2][3] |

| Ethanol | Soluble | [2][3] |

| Diethyl Ether | Soluble | [2][3] |

Additionally, MDBGN is commercially available in solutions of 10% in dipropylene glycol and 20% in 2-phenoxyethanol, indicating its solubility in these solvents as well.[3]

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following detailed experimental protocol outlines a robust method for determining the solubility of Methyldibromo glutaronitrile in various organic solvents. This protocol is based on the widely accepted isothermal equilibrium method.

Objective: To determine the equilibrium solubility of MDBGN in a selection of organic solvents at various temperatures.

Materials:

-

Methyldibromo glutaronitrile (analytical standard)

-

Organic solvents (HPLC grade or higher)

-

Temperature-controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument, such as a High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC), for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess of MDBGN to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature until equilibrium is reached. A period of 24 to 48 hours is typically sufficient, but this should be confirmed experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any particulate matter.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of MDBGN in the chosen solvent.

-

Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

-

Data Calculation:

-

Determine the concentration of MDBGN in the diluted sample from the calibration curve.

-

Calculate the solubility of MDBGN in the original saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100g of solvent or mol/L.

-

Workflow for Solubility Determination

The following diagram provides a logical workflow for the experimental determination of MDBGN solubility.

Caption: A logical workflow for the experimental determination of MDBGN solubility.

References

- 1. Methyldibromo glutaronitrile - Wikipedia [en.wikipedia.org]

- 2. 1,2-Dibromo-2,4-dicyanobutane | C6H6Br2N2 | CID 61948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. ec.europa.eu [ec.europa.eu]

- 6. This compound [drugfuture.com]

Spectral Analysis of 1,2-Dibromo-2,4-dicyanobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 1,2-Dibromo-2,4-dicyanobutane (DBDCB), a biocide and preservative used in various industrial and cosmetic applications. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques. The information presented is intended to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

This compound, with the CAS number 35691-65-7, has the chemical formula C₆H₆Br₂N₂ and a molecular weight of approximately 265.93 g/mol . Its structure consists of a four-carbon butane backbone with two nitrile (-CN) groups and two bromine atoms.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its chemical structure and analysis of similar compounds. The molecule has a chiral center at the C2 carbon, which would lead to diastereotopic protons and more complex splitting patterns than depicted in a simplified prediction.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Label | Chemical Shift (ppm, predicted) | Multiplicity (predicted) | Integration |

| Ha | 3.8 - 4.2 | Doublet of Doublets (dd) | 2H |

| Hb | 2.5 - 2.9 | Multiplet (m) | 2H |

| Hc | 2.8 - 3.2 | Multiplet (m) | 2H |

Note: Predictions are based on typical chemical shifts for protons adjacent to electron-withdrawing groups (bromine and cyano).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Label | Chemical Shift (ppm, predicted) |

| C1 | 35 - 45 |

| C2 | 55 - 65 |

| C3 | 25 - 35 |

| C4 | 20 - 30 |

| C5 (-CN) | 115 - 125 |

| C6 (-CN) | 115 - 125 |

Note: The presence of two bromine atoms on C2 will significantly deshield it, shifting it downfield. The nitrile carbons appear in a characteristic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for obtaining ¹H and ¹³C NMR spectra of a solid sample like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the spectrometer to the specific probe and solvent used to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a larger spectral width (0-220 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹, predicted) | Intensity |

| C-H (alkane) | 2850 - 3000 | Medium |

| C≡N (nitrile) | 2240 - 2260 | Sharp, Medium |

| C-Br (alkyl bromide) | 500 - 600 | Strong |

Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

-

Sample Preparation:

-

Ensure the this compound sample is in a powdered or crystalline form. No extensive sample preparation is typically needed.

-

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Data Acquisition:

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks in the spectrum.

-

Compare the peak positions to known correlation charts to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and their Interpretation for this compound

| m/z (predicted) | Interpretation |

| 264, 266, 268 | Molecular ion cluster [M]⁺ (C₆H₆⁷⁹Br₂N₂⁺, C₆H₆⁷⁹Br⁸¹BrN₂⁺, C₆H₆⁸¹Br₂N₂⁺) |

| 185, 187 | [M - Br]⁺ fragment |

| 106 | [M - 2Br]⁺ fragment |

| 66 | A likely fragment, as indicated by PubChem data. |

| 39 | A likely fragment, as indicated by PubChem data. |

Note: The molecular ion will appear as a cluster of peaks with a characteristic 1:2:1 intensity ratio due to the two bromine atoms.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of semi-volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as acetone or ethyl acetate.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Use a capillary column suitable for the analysis of polar and halogenated compounds (e.g., a DB-5ms or equivalent).

-

Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Program the oven temperature to achieve good separation of the analyte from any impurities. A typical program might start at 50 °C and ramp up to 280 °C.

-

Use helium as the carrier gas with a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Use Electron Ionization (EI) at 70 eV.

-

Set the ion source and transfer line temperatures to prevent condensation (e.g., 230 °C and 280 °C, respectively).

-

Scan a mass range appropriate for the expected fragments (e.g., m/z 35-300).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

-

Data Analysis:

-

Identify the peak for the target compound in the TIC based on its retention time.

-

Analyze the corresponding mass spectrum, paying close attention to the molecular ion cluster and the fragmentation pattern.

-

Compare the obtained spectrum with a library of known spectra for confirmation, if available.

-

Visualizations

Caption: General workflow for the spectral analysis of a chemical compound.

Caption: Molecular structure and predicted key spectral correlations for this compound.

An In-depth Technical Guide to 1,2-Dibromo-2,4-dicyanobutane (CAS: 35691-65-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-2,4-dicyanobutane, also known by synonyms such as Methyldibromo Glutaronitrile (MDBGN), Tektamer 38, and DBDCB, is a broad-spectrum antimicrobial agent effective against bacteria, fungi, yeast, and algae.[1][2] Its chemical formula is C₆H₆Br₂N₂.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, toxicological profile, and relevant experimental protocols.

Physicochemical Properties

This compound is an off-white to yellowish crystalline powder with a mildly pungent odor.[2][4] It is characterized by strong electrophilic centers, contributing to its high reactivity with nucleophilic groups.[1] Key physicochemical data are summarized in the table below.

| Property | Value | References |

| CAS Number | 35691-65-7 | [4] |

| Molecular Formula | C₆H₆Br₂N₂ | [3] |

| Molecular Weight | 265.93 g/mol | [4] |

| Appearance | Off-white to yellowish crystalline powder | [1][2] |

| Melting Point | 51.2-52.5 °C | [4] |

| Boiling Point | 338.6 °C (predicted) | [3] |

| Solubility | In water: 1 g/L at 10 °C to 2.6 g/L at 30 °C. Very soluble in chloroform and ethyl acetate. Soluble in methanol, ethanol, and ether. | [1] |

| Vapor Pressure | 0.00025 mm Hg | [5] |

Applications

Due to its potent antimicrobial properties, this compound is utilized as a preservative and biocide in a wide array of industrial and consumer products. These include latex paints, adhesives, polymer emulsions, joint cements, dispersed pigments, metalworking fluids, and cosmetics.[2][4][6] In cosmetic formulations, its use has been increasingly restricted due to concerns about skin sensitization.[1][7]

Mechanism of Action

The antimicrobial activity of this compound is attributed to its ability to disrupt essential cellular processes in microorganisms. The proposed mechanism involves its high reactivity as an electrophile, particularly with nucleophilic sulfhydryl groups present in microbial cells.

It is believed that this compound reacts with thiol-containing molecules, such as the antioxidant glutathione and cysteine residues in vital enzymes. This interaction leads to the depletion of cellular thiols and the inactivation of key enzymes, ultimately disrupting cellular metabolism and leading to cell death. A key biotransformation pathway involves a sulfhydryl-dependent reaction where this compound is debrominated to form 2-methyleneglutaronitrile (MGN).[8] This reaction consumes intracellular glutathione (GSH), leading to oxidative stress and cellular damage.[8]

Degradation Pathway

This compound undergoes degradation in aqueous environments, primarily through hydrolysis. The degradation products are influenced by the pH of the solution. In neutral to alkaline conditions, it hydrolyzes to form 2-methyleneglutaronitrile and isomers of 1-bromo-2,4-dicyano-1-butene.[1]

Antimicrobial Efficacy

This compound is effective against a broad spectrum of microorganisms.[2] While specific Minimum Inhibitory Concentration (MIC) values can vary depending on the microbial strain and testing conditions, it is generally effective at concentrations well below 0.1% in various formulations.[2] For specific applications, it is recommended that researchers and developers conduct their own efficacy studies to determine the optimal concentration for their needs.

Toxicological Profile

The toxicological profile of this compound indicates potential for acute toxicity and skin sensitization.[1][2] It is crucial to handle this compound with appropriate safety precautions.

| Test | Species | Route | Value | References |

| LD50 | Rat (male) | Oral | 770 mg/kg | [2][9] |

| LD50 | Rat (female) | Oral | 515 mg/kg | [2] |

| LD50 | Rabbit | Dermal | > 5 g/kg | [2][6] |

| LC50 | Rat | Inhalation | > 13,000 mg/m³/4h | [5] |

| Skin Irritation | Rat | Dermal | Severe irritant | [2] |

| Skin Sensitization | Human | Dermal | Potential sensitizer, may cause allergic contact dermatitis | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-methyleneglutaronitrile with bromine.[10]

Materials:

-

2-methyleneglutaronitrile

-

Bromine

-

Alcoholic solvent (e.g., methanol, ethanol, isopropanol)

-

5% Sodium bicarbonate solution

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 2-methyleneglutaronitrile in an alcoholic solvent.

-

Maintain the temperature of the reaction mixture between 25 °C and 65 °C.

-

Slowly add bromine to the stirred reaction mixture. It is recommended to use 1-2 mole % less bromine than the molar equivalent of 2-methyleneglutaronitrile to prevent free bromine in the final product.[10]

-

After the addition of bromine is complete, continue stirring until the reaction is complete.

-

Gradually add a 5% sodium bicarbonate solution to neutralize the reaction mixture to a pH of 6-7.[10]

-

Add water to the reaction mixture to initiate crystallization.

-

Cool the mixture to approximately 5 °C to facilitate complete crystallization.

-

Filter the resulting crystalline product.

-

Wash the filter cake with a pre-cooled mixture of methanol and water.

-

Dry the final product, white to off-white crystals of this compound, under vacuum at a low temperature.[10]

Antimicrobial Efficacy Testing (Minimum Inhibitory Concentration - MIC)

The MIC of this compound against various microorganisms can be determined using a standard broth microdilution method.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO)

-

Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Microbial cultures (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland standard of 0.5, then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in medium without the test compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 35-37 °C for 18-24 hours for bacteria; 35 °C for 24-48 hours for yeast).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Stability Testing

The stability of this compound in a formulation can be assessed through accelerated and long-term stability studies.

Accelerated Stability Study:

-

Store the product in its final packaging at elevated temperatures (e.g., 40 °C ± 2 °C) and controlled humidity (e.g., 75% RH ± 5% RH) for a defined period (e.g., 3-6 months).

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for physical characteristics (appearance, color, odor, pH), and the concentration of the active ingredient using a validated analytical method (e.g., HPLC).

Long-Term Stability Study:

-

Store the product in its final packaging under recommended storage conditions (e.g., 25 °C ± 2 °C) and humidity (e.g., 60% RH ± 5% RH) for an extended period (e.g., up to the proposed shelf-life).

-

Analyze samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for physical and chemical stability as described for the accelerated study.

Analytical Method for Quantification (HPLC)

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound.

Example HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry (MS).

-

Injection Volume: 10-20 µL.

-

Quantification: Based on a standard curve prepared from known concentrations of a this compound reference standard.

Conclusion

This compound is a potent and versatile biocide with a well-defined chemical profile. Understanding its properties, mechanism of action, and toxicological data is essential for its safe and effective application in research, development, and various industrial formulations. The experimental protocols provided in this guide offer a foundation for further investigation and application of this compound. Due to its potential for skin sensitization, careful consideration of its use in products with direct skin contact is warranted.

References

- 1. Role of Staphylococcus aureus Tet38 in Transport of Tetracycline and Its Regulation in a Salt Stress Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Staphylococcus aureus Tet38 native efflux pump on in vivo response to tetracycline in a murine subcutaneous abscess model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyldibromo glutaronitrile - Wikipedia [en.wikipedia.org]

- 4. METHYLDIBROMO GLUTARONITRILE | Chemotechnique Diagnostics [chemotechnique.se]

- 5. researchgate.net [researchgate.net]

- 6. chemotechnique.se [chemotechnique.se]

- 7. Allergic contact dermatitis from methyldibromo glutaronitrile in a sanitary pad and review of Australian clinic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tet38 Efflux Pump Contributes to Fosfomycin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition and destruction of Pseudomonas aeruginosa biofilms by antibiotics and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Ecotoxicity of 1,2-Dibromo-2,4-dicyanobutane and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-2,4-dicyanobutane (DBDCB), also known by synonyms such as Methyldibromo glutaronitrile (MDBGN), is a broad-spectrum biocide utilized in a variety of industrial and consumer products to prevent microbial growth.[1][2] Its application in water-based systems, such as paints, adhesives, and metalworking fluids, raises concerns about its potential release into aquatic environments and subsequent ecotoxicological effects.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicity of DBDCB and its primary degradation byproducts. It includes a summary of quantitative toxicity data, detailed experimental protocols for key ecotoxicological assays, and an exploration of the potential mechanisms of toxic action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in environmental risk assessment and the development of safer alternatives.

Chemical Identity and Properties

-

Chemical Name: this compound

-

Synonyms: Methyldibromo glutaronitrile (MDBGN), 2-Bromo-2-(bromomethyl)pentanedinitrile[3]

-

CAS Number: 35691-65-7[3]

-

Molecular Formula: C₆H₆Br₂N₂[3]

-

Molecular Weight: 265.93 g/mol [3]

-

Appearance: White to yellowish-white crystalline solid with a pungent odor.[3]

-

Water Solubility: 2.12 g/L[3]

-

Log Kₒw (Octanol-Water Partition Coefficient): 1.4 (estimated)

Ecotoxicity of this compound

DBDCB is classified as very toxic to aquatic life.[4] The following tables summarize the available quantitative data on its acute toxicity to various aquatic organisms.

Table 1: Acute Aquatic Toxicity of this compound (DBDCB)

| Species | Test Type | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

| Lepomis macrochirus (Bluegill) | Static | LC₅₀ | 29,000 (95% CI: 27,000-31,000) | 96 hours | [4] |

| Daphnia magna (Water Flea) | Static | EC₅₀ (Immobilisation) | 2,200 (95% CI: 1,600-3,200) | 48 hours | [4] |

LC₅₀ (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time. EC₅₀ (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms within a specified time.

Environmental Fate and Degradation Byproducts

DBDCB is susceptible to degradation in the aquatic environment through hydrolysis and photolysis.[5] The primary degradation byproducts identified are:

The photolytic decomposition of DBDCB in water has an experimental half-life of approximately 54 days at pH 5 and 25°C, with 2-methyleneglutaronitrile being a primary product.[5]

Ecotoxicity of Degradation Byproducts

Limited quantitative data is currently available on the ecotoxicity of the degradation byproducts of DBDCB. This represents a significant data gap in the environmental risk assessment of this biocide. Further research is needed to determine the acute and chronic toxicity of 2-methyleneglutaronitrile and 1-bromo-2,4-dicyano-1-butene to a range of aquatic organisms.